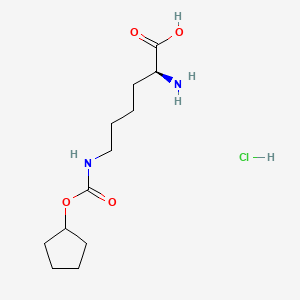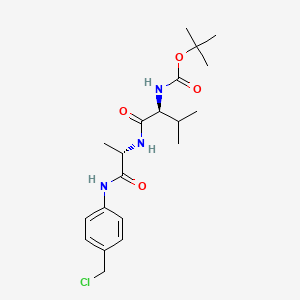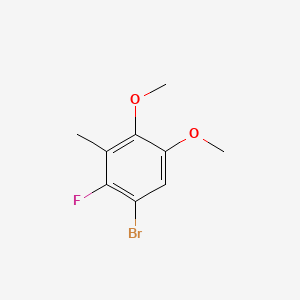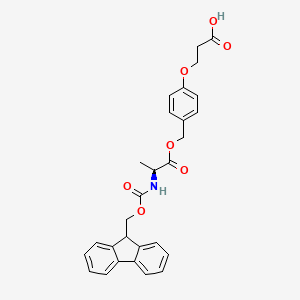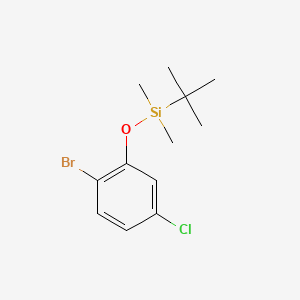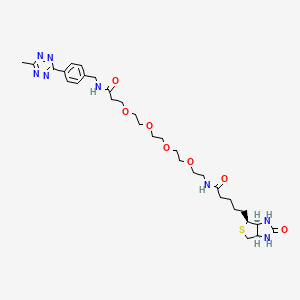
Biotin-PEG(4)-MeTz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Biotin-PEG(4)-MeTz” is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary-amine containing molecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This results in less aggregation when the biotinylated molecules are stored in solution compared to those labeled with reagents having only hydrocarbon spacers .
Synthesis Analysis
The synthesis of “Biotin-PEG(4)-MeTz” involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .
Molecular Structure Analysis
The molecular structure of “Biotin-PEG(4)-MeTz” consists of a biotin molecule attached to a PEG arm . The PEG arm gives an extended spacer that allows the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .
Chemical Reactions Analysis
“Biotin-PEG(4)-MeTz” reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .
Physical And Chemical Properties Analysis
“Biotin-PEG(4)-MeTz” is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of Biotin-PEG4-MeTz, focusing on unique applications across various fields:
Antitumor Agents
Biotin-PEG4-MeTz derivatives have been designed for dual targeting of ferroptosis and DNA, showing potential as antitumor agents. This application involves docking optimization to enhance the efficacy of these compounds .
PEGylation of Proteins
The compound is used as an aldehyde-reactive biotinylation reagent with a PEG spacer arm, which increases hydrophilicity and improves the solubility and stability of proteins .
Proteomic Analyses
It serves as an affinity tag for labeling protein carbonyls, aiding in proteomic analyses of protein carbonylation, which is crucial for understanding oxidative stress-related diseases .
Bioconjugation Techniques
Biotin-PEG4-MeTz is widely used in bioconjugation, particularly for PEGylating proteins, peptides, antibodies, and nanoparticles. Its compatibility with various bioconjugation methods makes it a valuable tool in biotechnology and pharmaceutical manufacturing .
Mécanisme D'action
Target of Action
Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing Biotin-PEG4-MeTz to bind to these molecules and exert its effects .
Mode of Action
The mode of action of Biotin-PEG4-MeTz involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .
Biochemical Pathways
It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The result of Biotin-PEG4-MeTz’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .
Action Environment
The action of Biotin-PEG4-MeTz can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with Biotin-PEG4-MeTz may also influence its action
Orientations Futures
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKDWZJCYTWCS-ZEZDXWPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-MeTz | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

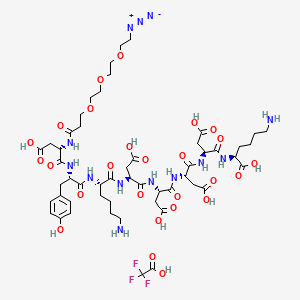
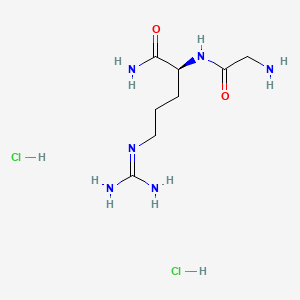
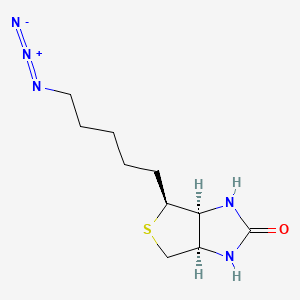
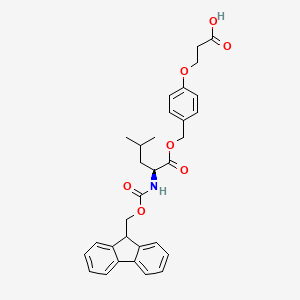
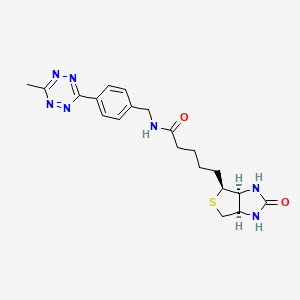
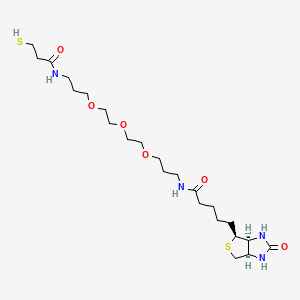
![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
